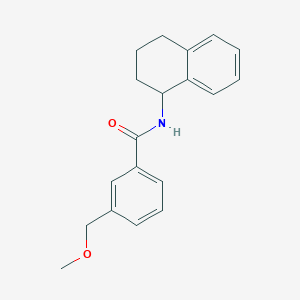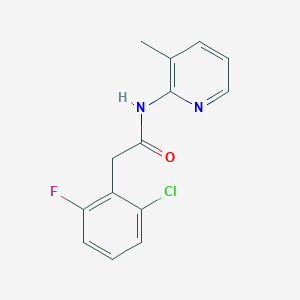
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFM-2 is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain and inflammation signaling pathways.
作用机制
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide is a competitive inhibitor of TRPV1, which binds to the channel's intracellular side and prevents its activation by various stimuli. This compound has been shown to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells and attenuate TRPV1-mediated pain and inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibition of TRPV1, without affecting other TRP channels or ion channels. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and low toxicity. This compound has been shown to have a half-life of around 6 hours in rats and to be metabolized by cytochrome P450 enzymes.
实验室实验的优点和局限性
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has several advantages for lab experiments, such as its high selectivity for TRPV1, good pharmacokinetic properties, and availability of commercial sources. This compound can be used in various in vitro and in vivo assays to study TRPV1 function and its role in pain and inflammation. However, this compound has some limitations, such as its low solubility in water and its potential off-target effects at high concentrations.
未来方向
For 2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide research include:
- Further optimization of this compound structure and pharmacokinetic properties to improve its efficacy and safety.
- Investigation of this compound's effects in other pain and inflammation-related diseases, such as cancer pain, migraine, and arthritis.
- Study of this compound's effects on TRPV1 function in other tissues, such as the skin, gut, and respiratory system.
- Investigation of this compound's effects on other TRP channels and ion channels, to identify potential off-target effects and interactions.
- Development of this compound analogs and derivatives with improved selectivity and efficacy for TRPV1 inhibition.
合成方法
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 2-chloro-6-fluoroaniline with 2-bromoacetylpyridine, followed by the reaction with methylamine. The final product is obtained through purification and crystallization processes. The yield of this compound synthesis is around 30-40%, and the purity can reach up to 98%.
科学研究应用
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in pain and inflammation-related diseases. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, acid, capsaicin, and inflammatory mediators. TRPV1 plays a crucial role in nociceptive signaling, and its overactivation has been implicated in chronic pain conditions, such as neuropathic pain, inflammatory pain, and cancer pain.
This compound has been shown to inhibit TRPV1 activation in vitro and in vivo, leading to the attenuation of pain and inflammation. This compound has been tested in various animal models of pain and inflammation, such as formalin-induced pain, carrageenan-induced paw edema, and neuropathic pain models. This compound has also been shown to have anti-inflammatory effects in models of acute lung injury and colitis.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-4-3-7-17-14(9)18-13(19)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKODERYMFWTWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

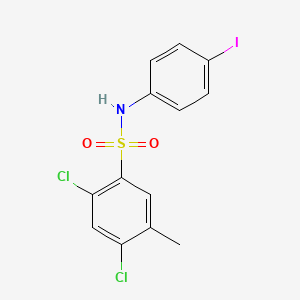
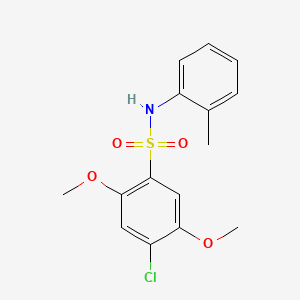
![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)
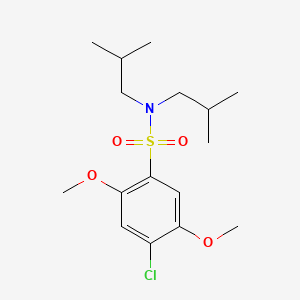

![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)

![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)


